molecular formula C12H15BrO2 B3033299 3-(4-Bromophenyl)-4-methylpentanoic acid CAS No. 1017195-23-1

3-(4-Bromophenyl)-4-methylpentanoic acid

Cat. No. B3033299
CAS RN: 1017195-23-1
M. Wt: 271.15 g/mol
InChI Key: KRUVSXKUNSQVEN-UHFFFAOYSA-N
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Description

The compound “4-Bromophenylacetic acid” is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position . It appears as a white solid with a honey-like odor .


Synthesis Analysis

4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide .


Molecular Structure Analysis

The molecular formula of 4-Bromophenylacetic acid is C8H7BrO2 . It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Chemical Reactions Analysis

Methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative, 2- (4-bromophenyl)acetohydrazide, can be made by refluxing the methyl ester with hydrazine .


Physical And Chemical Properties Analysis

4-Bromophenylacetic acid has a molar mass of 215.046 g·mol −1 and a melting point of 118 °C (244 °F; 391 K) .

Safety and Hazards

4-Bromophenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

There is ongoing research into the biological and pharmacological activities of compounds related to “3-(4-Bromophenyl)-4-methylpentanoic acid”. For example, pyrazolines and their derivatives have been the focus of research due to their confirmed biological and pharmacological activities .

Mechanism of Action

Target of Action

Bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that they may interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the bromophenyl compound undergoes oxidative addition with a palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the bromophenyl group is transferred from boron to palladium . The exact mode of action of 3-(4-Bromophenyl)-4-methylpentanoic acid may vary depending on the specific reaction conditions and the presence of other compounds.

Biochemical Pathways

Bromophenyl compounds can participate in free radical reactions , which can affect a variety of biochemical pathways. For example, they may influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and homeostasis .

Result of Action

Bromophenyl compounds can participate in free radical reactions , which can lead to oxidative stress and potential cellular damage .

Action Environment

The action, efficacy, and stability of 3-(4-Bromophenyl)-4-methylpentanoic acid can be influenced by various environmental factors. For example, the reaction conditions in Suzuki–Miyaura cross-coupling reactions, such as the presence of a palladium catalyst and the reaction temperature, can significantly impact the compound’s reactivity . Additionally, the presence of other compounds can influence the compound’s reactivity and the pathways it affects.

properties

IUPAC Name

3-(4-bromophenyl)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUVSXKUNSQVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-4-methylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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